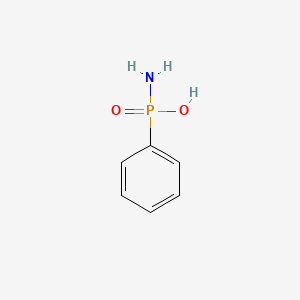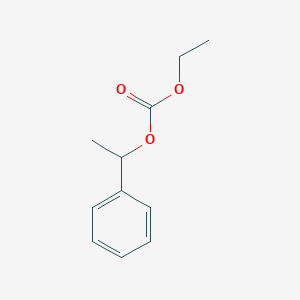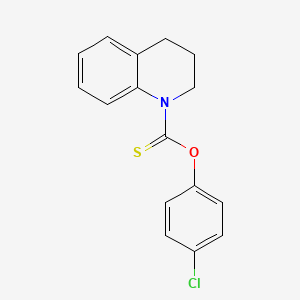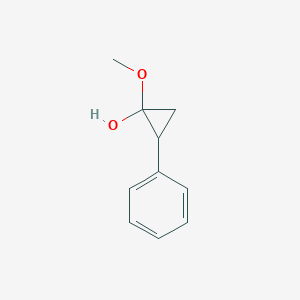![molecular formula C13H19NO3S B14610584 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol CAS No. 59830-40-9](/img/structure/B14610584.png)
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a benzene ring, a sulfonyl group, and a butenol structure, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with a dimethylamino group. This is followed by the introduction of the sulfonyl group and the formation of the butenol structure. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Known for its use as a chromophoric labeling reagent.
4-Bromobenzenesulfonyl chloride: Used in the synthesis of nucleotides and protection of amines.
Uniqueness
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in both research and industrial applications, offering advantages over similar compounds in terms of its specific reactivity and functionalization potential.
Properties
CAS No. |
59830-40-9 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11(8-9-15)10-18(16,17)13-6-4-12(5-7-13)14(2)3/h4-8,15H,9-10H2,1-3H3 |
InChI Key |
BNZVRVUJLVMUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)




![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)



![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

